Diethyl 2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate
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Overview
Description
Diethyl2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate is an organic compound with a complex bicyclic structure. It is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate typically involves the reaction of 1,7-cycloheptadiene with p-toluenesulfonyl chloride to form 1,7-cycloheptadienylidene. This intermediate is then subjected to hydrogenation, alkaline hydrolysis, and acid catalysis to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Diethyl2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-3-ethyl-Bicyclo[3.2.0]hept-3-en-6-one
- (1S,5R)-3-ethyl-Bicyclo[3.2.0]hept-3-en-6-one
Uniqueness
Diethyl2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate is unique due to its specific bicyclic structure and the presence of the malonate ester group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C16H22O4 |
---|---|
Molecular Weight |
278.34 g/mol |
IUPAC Name |
diethyl 2-[(1R,5S)-3-ethyl-6-bicyclo[3.2.0]hept-3-enylidene]propanedioate |
InChI |
InChI=1S/C16H22O4/c1-4-10-7-11-9-13(12(11)8-10)14(15(17)19-5-2)16(18)20-6-3/h8,11-12H,4-7,9H2,1-3H3/t11-,12-/m1/s1 |
InChI Key |
IZDZVKMHQRMMPM-VXGBXAGGSA-N |
Isomeric SMILES |
CCC1=C[C@@H]2[C@H](C1)CC2=C(C(=O)OCC)C(=O)OCC |
Canonical SMILES |
CCC1=CC2C(C1)CC2=C(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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